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Compound of Interest

Compound Name: 2,2,5,5-Tetramethylheptane

Cat. No.: B15457728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

2,2,5,5-tetramethylheptane, a saturated acyclic alkane. Due to the absence of publicly

available experimental spectra in prominent databases such as the Spectral Database for

Organic Compounds (SDBS), this guide presents predicted data based on established

principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). This information is intended to serve as a reference for the

identification and characterization of this molecule.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,2,5,5-
tetramethylheptane. These predictions are derived from the chemical structure and general

spectroscopic principles for alkanes.

Table 1: Predicted ¹H NMR Spectral Data for 2,2,5,5-
Tetramethylheptane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~0.8-0.9 Triplet 3H -CH₂CH₃ (C7)

~1.2-1.3 Singlet 12H -C(CH₃)₂ (C2 & C5)

~1.3-1.4 Quartet 2H -CH₂CH₃ (C6)

~1.5-1.6 Singlet 4H
-CCH₂CH₂C- (C3 &

C4)

Table 2: Predicted ¹³C NMR Spectral Data for 2,2,5,5-
Tetramethylheptane

Chemical Shift (δ) ppm Carbon Type Assignment

~8-10 Primary (CH₃) C7

~28-32 Primary (CH₃) C1 & C2-CH₃'s, C5-CH₃'s

~30-35 Quaternary C2 & C5

~35-40 Secondary (CH₂) C6

~48-52 Secondary (CH₂) C3 & C4

Table 3: Predicted IR Absorption Data for 2,2,5,5-
Tetramethylheptane

Wavenumber (cm⁻¹) Vibration Type Intensity

2850-2960 C-H stretch (alkane) Strong

1450-1470 C-H bend (methylene) Medium

1365-1385 C-H bend (methyl) Medium

~720 C-C skeletal vibrations Weak
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Table 4: Predicted Major Fragments in the Mass
Spectrum of 2,2,5,5-Tetramethylheptane

m/z Proposed Fragment Ion Notes

156 [C₁₁H₂₄]⁺• Molecular Ion (M⁺•)

141 [C₁₀H₂₁]⁺ Loss of a methyl radical (•CH₃)

99 [C₇H₁₅]⁺ Cleavage at C2-C3 or C4-C5

85 [C₆H₁₃]⁺ Cleavage at C3-C4

71 [C₅H₁₁]⁺
Cleavage leading to a t-pentyl

cation

57 [C₄H₉]⁺
t-butyl cation, likely the base

peak

43 [C₃H₇]⁺ Isopropyl or propyl cation

29 [C₂H₅]⁺ Ethyl cation

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

liquid alkane like 2,2,5,5-tetramethylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the neat liquid sample (typically 5-25 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), is often added to calibrate the

chemical shift scale to 0 ppm.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include

the spectral width, acquisition time, relaxation delay, and the number of scans. For a simple

alkane, a relatively short relaxation delay and a small number of scans are usually sufficient.
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¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. This

involves irradiating the sample with a broad range of proton frequencies to remove C-H

coupling, resulting in a single peak for each unique carbon atom. A larger number of scans

and a longer relaxation delay are generally required for ¹³C NMR compared to ¹H NMR due

to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution

of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded.

Then, the spectrum of the sample is recorded. The instrument software automatically

subtracts the background spectrum from the sample spectrum to produce the final IR

spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like 2,2,5,5-tetramethylheptane, direct injection via

a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is

employed. GC-MS allows for the separation of the compound from any impurities before it

enters the mass spectrometer.

Ionization: Electron Ionization (EI) is the most common method for alkanes. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes

the ejection of an electron to form a molecular ion (M⁺•) and induces fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

Detection: An electron multiplier or a similar detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques to elucidate the structure of 2,2,5,5-tetramethylheptane.

Spectroscopic Analysis Workflow for 2,2,5,5-Tetramethylheptane
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Caption: Workflow of spectroscopic techniques for structural analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 2,2,5,5-Tetramethylheptane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15457728#spectroscopic-data-for-2-2-5-5-
tetramethylheptane-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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